3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Catalog No.
S748689
CAS No.
6628-11-1
M.F
C11H15NO6S
M. Wt
289.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

CAS Number

6628-11-1

Product Name

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

IUPAC Name

3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Molecular Formula

C11H15NO6S

Molecular Weight

289.31 g/mol

InChI

InChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16)

InChI Key

VSAROEOXRAJEFU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is a complex organic compound characterized by the presence of both sulfonamide and carboxylic acid functional groups. Its molecular formula is C11H15N1O6SC_{11}H_{15}N_{1}O_{6}S and it has a molecular weight of approximately 293.36 g/mol. The compound features a benzoic acid backbone with a sulfamoyl group attached to the 3-position and two hydroxyethyl substituents on the nitrogen atom of the sulfamoyl group. This unique structure contributes to its versatility in various chemical and biological applications.

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The sulfonamide group can be reduced to yield amines.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically employed.
  • Substitution: Nitration may utilize nitric acid, while bromination can be achieved with bromine under acidic conditions.

Major Products

The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield sulfonic acid derivatives, while reduction could produce simpler sulfamoyl compounds.

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid exhibits notable biological activity, particularly in enzyme inhibition. The sulfonamide group can mimic certain biological molecules, enabling it to bind to enzymes and inhibit their activity. This interaction may disrupt various biochemical pathways, making it a candidate for therapeutic applications, including potential roles in drug development targeting specific enzymes.

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step processes:

  • Formation of Sulfonamide Intermediate: A benzoyl chloride derivative is reacted with bis(2-hydroxyethyl)amine under controlled conditions to form the sulfonamide intermediate.
  • Coupling Reaction: The intermediate is coupled with 3-aminobenzoic acid using coupling reagents such as carbodiimides to facilitate amide bond formation.

Industrial Production Methods

In industrial settings, production may utilize large-scale batch reactors with automated systems for precise control over reaction conditions (temperature, pressure, pH) to ensure consistent quality and yield.

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid has diverse applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Useful in studying enzyme interactions and protein binding.
  • Medicine: Investigated for potential use as an enzyme inhibitor in drug development.
  • Industry: Employed in producing specialized polymers and materials.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, particularly enzymes. By mimicking the structure of certain biological molecules, it can effectively bind to the active sites of enzymes, inhibiting their activity and affecting cellular functions.

Several compounds share structural or functional similarities with 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Aminobenzoic AcidContains amino group instead of sulfamoylLacks the sulfonamide functionality
4-Sulfamoylbenzoic AcidSulfamoyl group at the para positionDifferent position alters biological activity
N,N-Dimethylsulfamoylbenzoic AcidDimethyl substitution on the sulfamoyl nitrogenAlters solubility and potential reactivity
4-(2-Hydroxyethyl)sulfamoylbenzoic AcidHydroxyethyl substitution at para positionMay exhibit different enzyme inhibition patterns

Uniqueness of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic Acid

The uniqueness of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid lies in its dual functionality combining both sulfonamide and carboxylic acid groups, which enhances its potential as a versatile agent in both synthetic chemistry and biological applications. Its specific structural arrangement allows for targeted interactions with biological molecules, setting it apart from related compounds.

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6628-11-1

Wikipedia

3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Dates

Modify: 2024-04-15

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